molecular formula C13H7Br2NO5 B3302735 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid CAS No. 918945-88-7

3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid

Cat. No.: B3302735
CAS No.: 918945-88-7
M. Wt: 417.01 g/mol
InChI Key: PAYHEBXPYBVVBI-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid is an organic compound with the molecular formula C13H7Br2NO5 It is characterized by the presence of two bromine atoms, a nitrophenoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid typically involves the bromination of 4-(4-nitrophenoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzoic acid ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or metal hydrides such as lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Reduction: Formation of 3,5-dibromo-4-(4-aminophenoxy)benzoic acid.

    Oxidation: Formation of carboxylate salts or esters.

Scientific Research Applications

3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group may participate in electron transfer reactions, while the bromine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a nitrophenoxy group.

    3,5-Dibromo-4-nitrobenzoic acid: Lacks the phenoxy linkage, having a nitro group directly attached to the benzoic acid ring.

Uniqueness

3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid is unique due to the presence of both bromine atoms and a nitrophenoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

3,5-dibromo-4-(4-nitrophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2NO5/c14-10-5-7(13(17)18)6-11(15)12(10)21-9-3-1-8(2-4-9)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYHEBXPYBVVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726406
Record name 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918945-88-7
Record name 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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